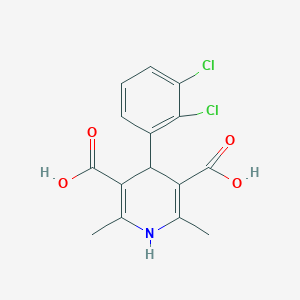
6-Fluorocytosine
Vue d'ensemble
Description
6-Fluorocytosine is a synthetic antimycotic compound, first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used as an antifungal agent. The compound is particularly effective against Candida species and Cryptococcus neoformans. It is often used in combination with other antifungal agents to treat severe systemic mycoses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorocytosine involves the fluorination of cytosine. One common method includes the reaction of cytosine with fluorine gas in the presence of a catalyst. Another method involves the use of fluoroacetonitrile and ethyl formate in an organic solvent under specific heating conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as fluorination, purification, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluorocytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluorouracil, which is an active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and various organic solvents are used for substitution reactions.
Major Products:
5-Fluorouracil: A major product formed from the oxidation of this compound.
Various substituted cytosine derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
6-Fluorocytosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on fungal cell metabolism and genetic material.
Medicine: Used in combination with other antifungal agents to treat severe fungal infections. .
Industry: Utilized in the production of antifungal medications and as a research tool in drug development.
Mécanisme D'action
6-Fluorocytosine exerts its effects by being taken up by susceptible fungal cells and converted into 5-fluorouracil. This metabolite inhibits fungal RNA and DNA synthesis, thereby preventing the growth and replication of the fungal cells. The compound targets the enzyme cytosine deaminase, which is responsible for the conversion of cytosine to uracil in fungal cells .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A closely related compound used primarily in cancer therapy.
Cytosine: The parent compound from which 6-Fluorocytosine is derived.
Fluorouridine: Another fluorinated pyrimidine analogue with similar properties.
Uniqueness: this compound is unique in its dual role as both an antifungal agent and a precursor to 5-fluorouracil, which has applications in cancer therapy. Its ability to inhibit fungal RNA and DNA synthesis makes it particularly effective against a broad range of fungal pathogens .
Propriétés
IUPAC Name |
4-amino-6-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYFUDYZSBIDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326441 | |
| Record name | 6-Fluorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193-47-7 | |
| Record name | NSC528183 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


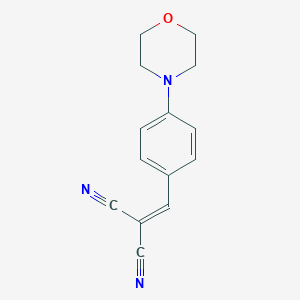
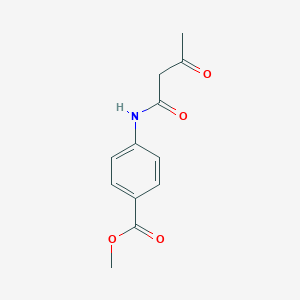
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
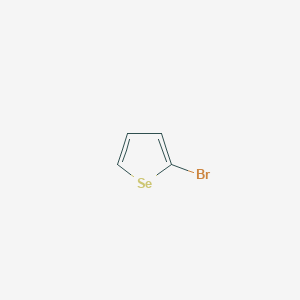
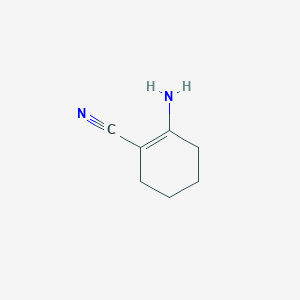
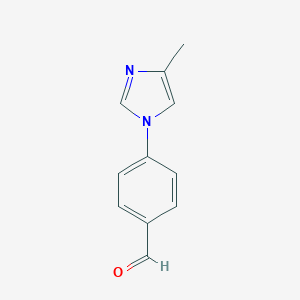
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)

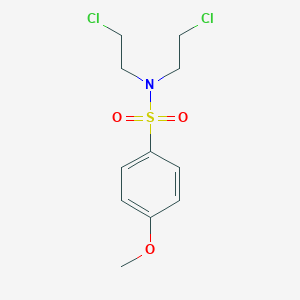

![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)
